REACTION_SMILES
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[Al+3:24].[CH3:40][OH:41].[Cl:37][CH2:38][Cl:39].[H-:23].[H-:26].[H-:27].[H-:28].[Li+:25].[Na+:31].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[OH-:30].[OH2:29].[c:1]1([N:7]2[CH2:8][CH:9]([C:20](=[O:21])[NH2:22])[N:10]([CH2:13][c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]2[CH2:8][CH:9]([CH2:20][NH2:22])[N:10]([CH2:13][c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
NC(=O)C1CN(c2ccccc2)CCN1Cc1ccccc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CN(c2ccccc2)CCN1Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(c2ccccc2)CCN1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |